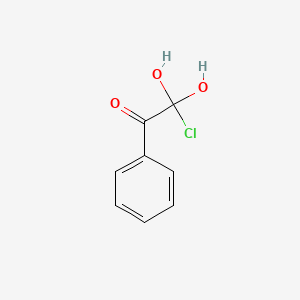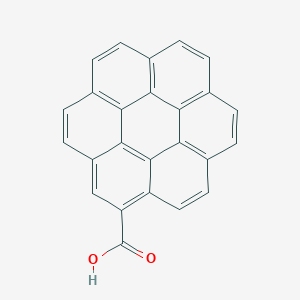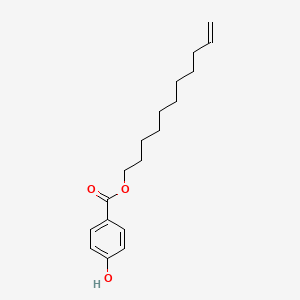
Silane, triethyl propyl
Overview
Description
Silane, triethyl propyl: is an organosilicon compound with the chemical formula C₉H₂₂Si. It is a trialkylsilane, characterized by a silicon atom bonded to three ethyl groups and one propyl group. This compound is a colorless liquid at room temperature and is known for its reactivity, particularly the silicon-hydrogen bond, which makes it useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, triethyl propyl can be synthesized through the hydrosilylation reaction, where an alkene (propene) reacts with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced catalysts to enhance the efficiency of the hydrosilylation reaction .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Silane, triethyl propyl is commonly used as a reducing agent in organic synthesis.
Hydrosilylation: This compound undergoes hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds.
Common Reagents and Conditions:
Catalysts: Platinum, rhodium, and boron trifluoride.
Solvents: Toluene, hexane, and dichloromethane.
Conditions: Mild temperatures (25°C to 100°C) and atmospheric pressure.
Major Products Formed:
Hydrocarbons: From reduction reactions.
Organosilicon Compounds: From hydrosilylation reactions.
Silyl Ethers: From substitution reactions.
Scientific Research Applications
Chemistry: Silane, triethyl propyl is used in the synthesis of various organosilicon compounds, which are important intermediates in the production of silicones, adhesives, and sealants .
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible materials. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules .
Industry: Industrially, this compound is used in the production of coatings, sealants, and adhesives. Its ability to enhance the adhesion between organic and inorganic materials makes it valuable in the automotive and construction industries .
Mechanism of Action
The primary mechanism of action for silane, triethyl propyl involves the reactivity of the silicon-hydrogen bond. This bond can undergo various chemical transformations, such as reduction, hydrosilylation, and substitution, leading to the formation of new compounds. The silicon atom acts as a nucleophile, attacking electrophilic centers in other molecules, which facilitates these reactions .
Comparison with Similar Compounds
Triethylsilane: Similar in structure but lacks the propyl group.
Trimethylsilane: Contains three methyl groups instead of ethyl and propyl groups.
Uniqueness: Silane, triethyl propyl is unique due to the presence of both ethyl and propyl groups, which provide a balance between reactivity and stability. This makes it more versatile in various chemical reactions compared to its counterparts .
Properties
IUPAC Name |
triethyl(propyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBFIVCLSIDQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335201 | |
| Record name | Silane, triethyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-44-5 | |
| Record name | Silane, triethyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3059296.png)
![Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B3059301.png)
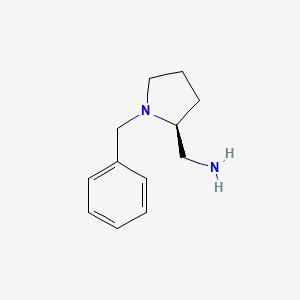
![Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate](/img/structure/B3059304.png)
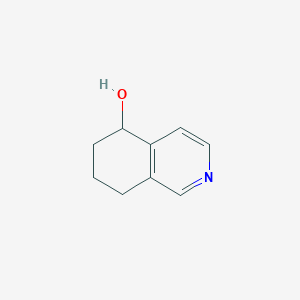
![4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-](/img/structure/B3059306.png)
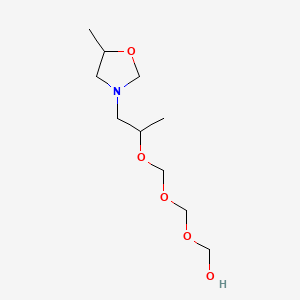
![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)
